Superior COX-2 Inhibitory Potency: A Direct Comparison with Diclofenac and Ketorolac
Bromfenac sodium demonstrates substantially greater potency in inhibiting COX-2 compared to other widely used ophthalmic NSAIDs. In a direct in vitro study, the half-maximal inhibitory concentration (IC50) for human COX-2 was 7.45 nM for bromfenac, compared to 30.7 nM for diclofenac and 120 nM for ketorolac [1][2]. This represents a 4.1-fold and 16.1-fold increase in potency, respectively. The IC50 for human COX-1 also showed a similar trend, with bromfenac (5.56 nM) being 10-fold more potent than diclofenac (55.5 nM) [1].
| Evidence Dimension | COX-2 Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 7.45 nM (human COX-2); 6.6 nM (COX-2) in another study [2] |
| Comparator Or Baseline | Diclofenac: 30.7 nM; Ketorolac: 120 nM; Amfenac: 20.4 nM |
| Quantified Difference | 4.1x more potent than diclofenac; 16.1x more potent than ketorolac; 2.7x more potent than amfenac |
| Conditions | In vitro enzyme inhibition assay using recombinant human COX-2 |
Why This Matters
Higher potency allows for lower drug concentrations or less frequent dosing to achieve the same therapeutic effect, which is a key consideration in minimizing potential local toxicity and improving patient compliance.
- [1] Kida, T., et al. (2014). Pharmacokinetics and Efficacy of Topically Applied Nonsteroidal Anti-Inflammatory Drugs in Retinochoroidal Tissues in Rabbits. PLoS ONE, 9(5), e96481. View Source
- [2] Cho, H., et al. (2009). Nonsteroidal anti-inflammatory drugs in ophthalmology. Clinical Ophthalmology, 3, 199–210. View Source
